3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide
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Overview
Description
3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that are widely studied for their diverse biological activities and applications in material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring followed by the introduction of the phenoxyphenyl and amino groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the thiophene ring itself.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenoxyphenyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxyphenyl or amino moieties.
Scientific Research Applications
3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The phenoxyphenyl and amino groups can interact with biological macromolecules, such as proteins and nucleic acids, leading to modulation of their activity. The thiophene ring can also participate in electron transfer processes, making the compound useful in electronic applications.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Phenoxyphenyl derivatives: Compounds with phenoxyphenyl groups attached to different core structures.
Amino derivatives: Compounds with amino groups attached to various aromatic or heterocyclic rings.
Uniqueness
3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide is unique due to the combination of its functional groups and the thiophene ring This combination imparts specific chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
1,1-dioxo-N-(4-phenoxyphenyl)-2,3-dihydrothiophen-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-21(19)11-10-14(12-21)17-13-6-8-16(9-7-13)20-15-4-2-1-3-5-15/h1-11,14,17H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZOIXPQXGRUMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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